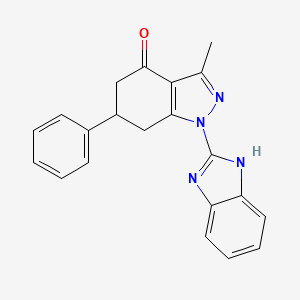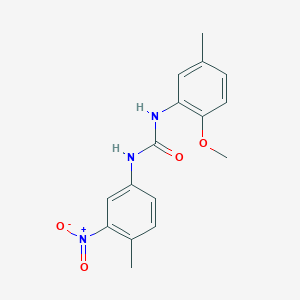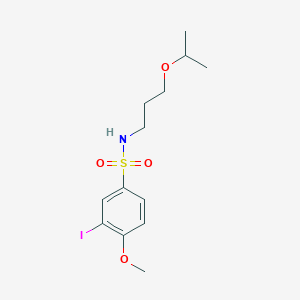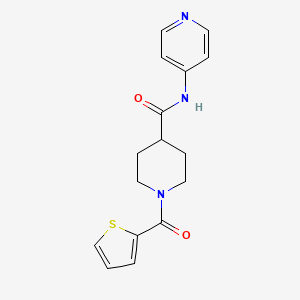![molecular formula C21H15F4NO3 B4701602 N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4701602.png)
N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is a synthetic organic compound It is characterized by the presence of an indene moiety, a tetrafluorophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Indene Moiety: Starting from commercially available precursors, the indene structure can be synthesized through cyclization reactions.
Introduction of the Tetrafluorophenoxy Group: This step involves the reaction of a suitable phenol derivative with fluorinating agents to introduce the tetrafluorophenoxy group.
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the indene, tetrafluorophenoxy, and furan moieties under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Examples include N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-thiopheneamide and N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-pyrroleamide .
N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide: can be compared with other compounds containing indene, tetrafluorophenoxy, or furan moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4NO3/c22-15-9-16(23)19(25)20(18(15)24)28-10-14-6-7-17(29-14)21(27)26-13-5-4-11-2-1-3-12(11)8-13/h4-9H,1-3,10H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGARPOWKRKBLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(azepan-1-yl)propyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4701524.png)

![2-[2-chloro-6-ethoxy-4-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4701529.png)

![4-ethyl-6-(4-methylpiperazin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene hydrochloride](/img/structure/B4701537.png)


![1-[(4-methoxyphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4701577.png)
![2-[(3-bromobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4701582.png)
![N-[3-({[(3,5-DIMETHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]PENTANAMIDE](/img/structure/B4701585.png)
![(4-BUTYLPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4701598.png)

![2-METHYL-7-[(4-METHYLPHENYL)METHOXY]-3-PHENOXY-4H-CHROMEN-4-ONE](/img/structure/B4701611.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4701612.png)
